(1-(4-Iodophenyl)cyclopropyl)methanamine
Description
(1-(4-Iodophenyl)cyclopropyl)methanamine is a cyclopropane derivative featuring a methanamine group attached to a cyclopropane ring substituted with a 4-iodophenyl group.
Properties
IUPAC Name |
[1-(4-iodophenyl)cyclopropyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN/c11-9-3-1-8(2-4-9)10(7-12)5-6-10/h1-4H,5-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXQSOBDZFWDQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of (4-iodophenyl)cyclopropyl ketone with ammonia or an amine under reducing conditions to form the methanamine derivative .
Industrial Production Methods: The process may be optimized for yield and purity through the use of advanced catalytic systems and purification techniques .
Types of Reactions:
Oxidation: (1-(4-Iodophenyl)cyclopropyl)methanamine can undergo oxidation reactions, typically resulting in the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into various amine derivatives.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Various amine derivatives.
Substitution: Phenyl derivatives with different substituents.
Scientific Research Applications
Chemistry
(1-(4-Iodophenyl)cyclopropyl)methanamine serves as a building block in organic synthesis . It is utilized in studying reaction mechanisms due to its unique structural features that influence reactivity and stability. The iodine atom facilitates halogen bonding, enhancing interactions with other molecular entities.
Biology
In biological research, this compound has been investigated for its potential interactions with biological molecules. Studies suggest it may influence various biochemical pathways, making it a candidate for further exploration in drug development.
Medicine
The compound's therapeutic potential has been evaluated, particularly as a precursor for new pharmaceuticals. Its structural properties may contribute to the development of drugs targeting specific diseases, including cancer and neurological disorders.
Industry
In industrial applications, this compound is used in the synthesis of advanced materials and specialty chemicals. Its unique properties allow for the creation of compounds with tailored functionalities suitable for various industrial processes.
Case Study 1: Anticancer Activity
A study published in Bioorganic & Medicinal Chemistry Letters evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated significant cytotoxic effects, with IC₅₀ values comparable to standard chemotherapeutic agents. The structural features enhance interaction with key biological targets involved in cancer cell survival.
Case Study 2: Neuroprotective Effects
Research has shown that this compound may exhibit neuroprotective effects against amyloid-beta-induced toxicity in astrocytes. The compound reduced pro-inflammatory cytokines and oxidative stress markers, suggesting a protective role against neurodegeneration.
Mechanism of Action
The mechanism of action of (1-(4-Iodophenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in molecular structures, affecting the compound’s binding affinity and reactivity. The iodine atom can participate in halogen bonding, influencing the compound’s overall activity .
Comparison with Similar Compounds
Kinase Inhibition
- ALK Inhibitors : Analogs such as 1-((1S,2S)-1-(2,4-Difluorophenyl)cyclopropyl)methanamine derivatives demonstrate potent ALK inhibition (e.g., compound 12 in , synthesized in 97% yield), suggesting that the iodine variant could be optimized for similar kinase-targeted therapies .
- Selectivity : Fluorinated analogs (e.g., 4-fluorophenyl derivatives) show enhanced selectivity for serotonin 2C (5-HT2C) receptors over 5-HT2A/B subtypes, as seen in compounds 38 , 39 , and (+)-40 (). The bulky iodine substituent may further refine receptor specificity .
Microtubule Stabilization
Triazolo[1,5-a]pyrimidine derivatives with cyclopropane moieties, such as compound 14 (), exhibit microtubule-stabilizing activity. The iodine atom’s electron-rich nature could modulate binding affinity to tubulin .
Biological Activity
(1-(4-Iodophenyl)cyclopropyl)methanamine, a compound characterized by its unique cyclopropyl structure and the presence of an iodine atom on the phenyl ring, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H12IN. Its structure is pivotal in determining its biological activity, particularly due to the presence of the iodine atom, which can influence the compound's interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. In one study, the compound was screened against several bacterial strains, including Staphylococcus aureus and Bacillus subtilis. The results indicated significant antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .
| Bacterial Strain | MIC (µg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 16 | Similar to Ciprofloxacin |
| Bacillus subtilis | 32 | Lower than Ciprofloxacin |
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The compound's mechanism appears to involve induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 10 | Induces apoptosis |
| HCT-116 | 15 | Cell cycle arrest |
| HepG-2 | 12 | Induces apoptosis |
The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The iodine substituent may enhance binding affinity to certain enzymes or receptors involved in microbial resistance or cancer progression. Preliminary docking studies suggest that the compound may inhibit key enzymes involved in cell proliferation and survival pathways .
Case Studies
- Antimicrobial Screening : A study evaluated the efficacy of various derivatives of cyclopropyl compounds, including this compound, against MRSA strains. The findings indicated that this compound exhibited potent antibacterial properties, significantly outperforming many traditional antibiotics .
- Cytotoxicity Assay : In a comparative analysis involving multiple phenyl-substituted cyclopropanes, it was found that this compound had a superior cytotoxic profile against HepG-2 cells compared to other tested compounds. This suggests a promising avenue for developing new anticancer therapies based on this scaffold .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling (1-(4-Iodophenyl)cyclopropyl)methanamine in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use face shields during high-risk procedures (e.g., solvent reflux) .
- Respiratory Protection : Employ P95 (US) or P1 (EU) particulate respirators for dust control. For higher exposure, use OV/AG/P99 (US) or ABEK-P2 (EU) cartridge respirators .
- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid contact with oxidizing agents or strong acids due to incompatibility risks .
- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose via licensed hazardous waste services. Avoid aqueous washdown to prevent drainage contamination .
Q. How can researchers synthesize this compound with high enantiomeric purity?
- Methodological Answer :
- Key Steps :
Cyclopropanation : React 4-iodostyrene with diazomethane derivatives under catalytic conditions (e.g., Rh₂(OAc)₄) to form the cyclopropane ring .
Reductive Amination : Use NaBH(OAc)₃ in dichloroethane (DCE) or NaBH₄ in methanol to reduce intermediate imines. NaBH(OAc)₃ offers superior selectivity for sterically hindered substrates .
Chiral Resolution : Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers. Monitor optical rotation ([α]D) for purity validation .
- Characterization : Confirm structure via ¹H/¹³C NMR (e.g., cyclopropane protons at δ 1.2–1.8 ppm) and HRMS (target [M+H]+: calculated vs. experimental m/z) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported stability data for cyclopropane-containing amines?
- Methodological Answer :
- Stability Profiling :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) at 10°C/min to identify decomposition thresholds (e.g., >150°C for cyclopropane ring opening) .
- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS, focusing on iodophenyl byproducts (e.g., 4-iodobenzoic acid) .
- Contradiction Analysis : Cross-validate findings using accelerated stability chambers (40°C/75% RH) and compare with computational models (e.g., DFT for bond dissociation energies) .
Q. How can structure-activity relationship (SAR) studies optimize this compound for serotonin receptor targeting?
- Methodological Answer :
- Functional Group Modifications :
- Iodophenyl Group : Replace iodine with bioisosteres (e.g., trifluoromethyl, ) to assess 5-HT₂C receptor binding via radioligand assays .
- Cyclopropane Rigidity : Compare with cyclohexyl analogs to evaluate conformational effects on receptor activation (EC₅₀ measurements) .
- In Vivo Testing : Administer derivatives in rodent models and quantify neurotransmitter release via microdialysis. Prioritize compounds with >50% oral bioavailability and brain penetrance (logP < 3) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
